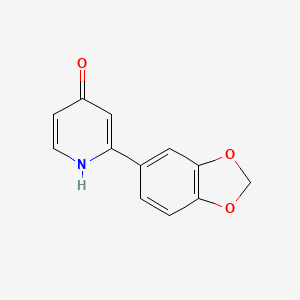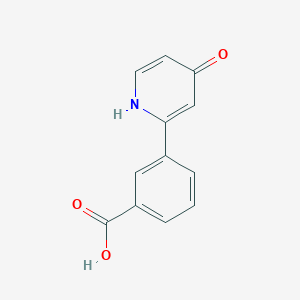
5-Hydroxy-2-(3,4-methylenedioxyphenyl)pyridine, 95%
説明
5-Hydroxy-2-(3,4-methylenedioxyphenyl)pyridine, or 5-H-2-(3,4-MDP), is a synthetic compound with a variety of scientific applications. It is a heterocyclic compound, which is composed of two aromatic rings and one pyridine ring. It has a wide range of uses in medicinal chemistry, drug discovery, and chemical synthesis.
科学的研究の応用
5-H-2-(3,4-MDP) has a variety of scientific research applications. It has been used as a starting material for the synthesis of a wide range of heterocyclic compounds, including benzodiazepines, pyrrolidines, and indolizines. It has also been used in the synthesis of a variety of drugs, such as analgesics, anticonvulsants, and anti-inflammatory agents. Additionally, 5-H-2-(3,4-MDP) has been used in the development of novel drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of 5-H-2-(3,4-MDP) is not fully understood. However, it is believed to act as an inhibitor of several biochemical pathways, including the cAMP-PKA and MAPK pathways. In addition, it has been shown to interact with several receptors, including 5-HT2A, 5-HT2C, and 5-HT3 receptors.
Biochemical and Physiological Effects
5-H-2-(3,4-MDP) has a variety of biochemical and physiological effects. It has been shown to inhibit the release of several neurotransmitters, including serotonin, norepinephrine, and dopamine. In addition, it has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and cyclooxygenase-2. Furthermore, it has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
The use of 5-H-2-(3,4-MDP) in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water and can be difficult to purify. Additionally, it is not very stable in the presence of light and oxygen.
将来の方向性
There are a variety of potential future directions for 5-H-2-(3,4-MDP). One potential direction is the development of novel drugs for the treatment of cancer and other diseases. Additionally, it could be used in the development of novel compounds for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, it could be used in the development of novel compounds for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Finally, it could be used in the development of novel compounds for the treatment of metabolic disorders, such as obesity and diabetes.
合成法
5-H-2-(3,4-MDP) can be synthesized using two different methods. The first is a reaction between 3,4-methylenedioxyphenylacetic acid and 5-hydroxypyridine, in which the acid is reacted with the pyridine in the presence of a base. The second method involves the reaction of 5-hydroxy-2-methylpyridine with 3,4-methylenedioxyphenylacetic acid in the presence of a base. Both methods yield 5-H-2-(3,4-MDP) as the product.
特性
IUPAC Name |
6-(1,3-benzodioxol-5-yl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-2-3-10(13-6-9)8-1-4-11-12(5-8)16-7-15-11/h1-6,14H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQSXORVHIODCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284555 | |
| Record name | 3-Pyridinol, 6-(1,3-benzodioxol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261937-38-5 | |
| Record name | 3-Pyridinol, 6-(1,3-benzodioxol-5-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261937-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinol, 6-(1,3-benzodioxol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















